molecular formula C10H9ClFN3 B1453767 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole CAS No. 1247179-50-5

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole

Cat. No. B1453767
CAS RN: 1247179-50-5
M. Wt: 225.65 g/mol
InChI Key: JZPZDQATYGWHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole (CMFBT) is an organic compound that has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. CMFBT has been studied for its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, it has been used to study the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.

Scientific Research Applications

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. For example, this compound has been used as a catalyst for the synthesis of aryl sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used as a tool for studying the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is not fully understood, but it is believed that the compound acts as a catalyst for the formation of C-C, C-N, and C-O bonds. In addition, it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes. In addition, it has been suggested that this compound may be able to inhibit the formation of certain protein-protein interactions, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments are its low cost, its high purity, and its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole. For example, the compound could be used in the development of new pharmaceuticals and agrochemicals, or as a tool for studying the mechanism of action of certain biochemical and physiological processes. In addition, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of certain diseases. Finally, further research could be conducted to optimize the synthesis method of this compound, as well as to develop new synthetic methods for the compound.

properties

IUPAC Name

4-(chloromethyl)-1-[(3-fluorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPZDQATYGWHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.